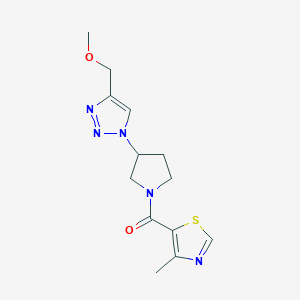
(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H17N5O2S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality (3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imidazole and Thiazole Background
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole. One nitrogen atom in imidazole bears a hydrogen atom, while the other is pyrrole-type nitrogen. Due to its amphoteric nature, imidazole exhibits both acidic and basic properties. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Thiazole, on the other hand, is a five-membered ring containing sulfur and nitrogen atoms. It is found in several biologically active compounds and pharmaceuticals. Combining imidazole and thiazole in a single molecule creates a hybrid structure with diverse potential applications.
a. Antibacterial and Antimycobacterial Activity: Studies suggest that derivatives of 1,3-diazole exhibit antibacterial and antimycobacterial effects. These compounds could potentially serve as agents against bacterial infections, including drug-resistant strains.
b. Anti-Inflammatory Properties: The compound may modulate inflammatory responses, making it relevant for conditions involving inflammation.
c. Antitumor Potential: Researchers have explored its antitumor activity. Further investigations are needed to understand its mechanism and potential therapeutic applications in cancer treatment.
d. Antidiabetic Effects: The compound’s impact on glucose metabolism and insulin sensitivity warrants investigation. It might contribute to managing diabetes.
e. Antioxidant Properties: Antioxidants play a crucial role in protecting cells from oxidative damage. The compound’s antioxidant potential merits exploration.
f. Antiviral Activity: Given the ongoing need for antiviral drugs, evaluating this compound’s antiviral effects could be valuable.
g. Other Activities: The compound has also shown promise in areas such as anti-allergic, antipyretic, antihelmintic, antifungal, and ulcerogenic activities.
Conclusion
The compound’s diverse activities and its presence in existing drugs highlight its potential for further research and development. Scientists continue to explore its applications across various fields, from medicine to materials science. 🌟
Propriétés
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9-12(21-8-14-9)13(19)17-4-3-11(6-17)18-5-10(7-20-2)15-16-18/h5,8,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYNDVEHUERBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


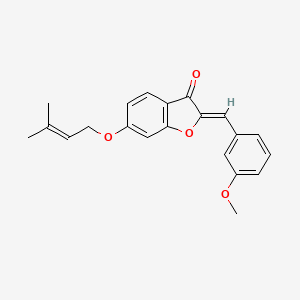
![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)
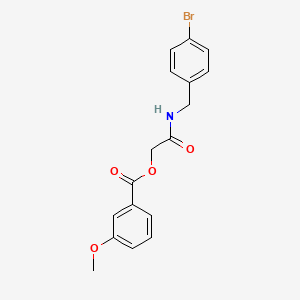
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2696051.png)
![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)
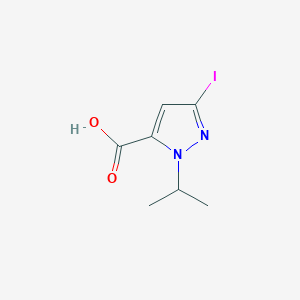
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2696054.png)
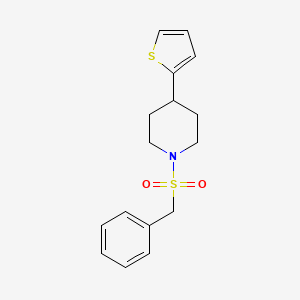
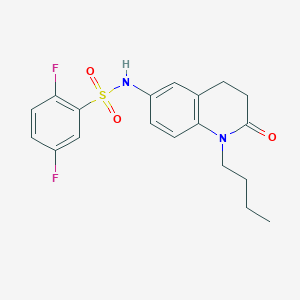
![2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2696059.png)
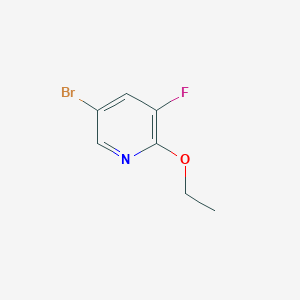
![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)